molecular formula C10H8F3NO B1453385 2-Methoxy-3-(trifluoromethyl)phenylacetonitrile CAS No. 1017778-81-2

2-Methoxy-3-(trifluoromethyl)phenylacetonitrile

Cat. No.: B1453385
CAS No.: 1017778-81-2
M. Wt: 215.17 g/mol
InChI Key: OWDJZLRILKOLAR-UHFFFAOYSA-N
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Description

2-Methoxy-3-(trifluoromethyl)phenylacetonitrile is an organic compound with the molecular formula C10H8F3NO. It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a phenyl ring, along with an acetonitrile group (-CH2CN). This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-(trifluoromethyl)phenylacetonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxy-3-(trifluoromethyl)benzaldehyde.

    Formation of Intermediate: The benzaldehyde is subjected to a nucleophilic addition reaction with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in the presence of a suitable catalyst.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol, under reflux conditions to ensure complete conversion.

    Isolation and Purification: The resulting product is then isolated and purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-(trifluoromethyl)phenylacetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The methoxy and trifluoromethyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of 2-methoxy-3-(trifluoromethyl)benzoic acid.

    Reduction: Formation of 2-methoxy-3-(trifluoromethyl)phenylmethylamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methoxy-3-(trifluoromethyl)phenylacetonitrile finds applications in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-(trifluoromethyl)phenylacetonitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-3-(trifluoromethyl)benzaldehyde: Shares the methoxy and trifluoromethyl groups but differs in the functional group (aldehyde vs. nitrile).

    2-Methoxy-3-(trifluoromethyl)benzoic acid: Similar structure with a carboxylic acid group instead of a nitrile.

    2-Methoxy-3-(trifluoromethyl)phenylmethylamine: Contains an amine group instead of a nitrile.

Uniqueness

2-Methoxy-3-(trifluoromethyl)phenylacetonitrile is unique due to the combination of its functional groups, which confer distinct reactivity and properties. The presence of both electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) groups on the phenyl ring influences its chemical behavior, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-[2-methoxy-3-(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO/c1-15-9-7(5-6-14)3-2-4-8(9)10(11,12)13/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDJZLRILKOLAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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